molecular formula C22H19F3N2O4 B6547738 N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 946231-84-1

N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No. B6547738
CAS RN: 946231-84-1
M. Wt: 432.4 g/mol
InChI Key: IEJSWZFZSYQKTB-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative, which is a type of heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in the field of drugs, dyes, rubber products, and detergents . The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its ability to cross biological membranes .


Molecular Structure Analysis

The compound contains several functional groups, including an amide group, a trifluoromethyl group, and two methoxy groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the amide group could form hydrogen bonds with other molecules .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using palladium catalysts. The compound’s boron moiety makes it an excellent candidate for SM coupling due to its mild reaction conditions and functional group tolerance . Researchers have explored its use in synthesizing complex molecules, pharmaceutical intermediates, and materials.

Antiviral Activity

Indole derivatives, including those containing the N-(2,4-dimethoxyphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide scaffold, have been investigated for their antiviral potential. These compounds exhibit promising activity against RNA and DNA viruses, such as Coxsackie B4 virus . Further studies could explore their mechanism of action and optimize their efficacy.

Hydromethylation via Protodeboronation

Recent research has focused on the catalytic protodeboronation of alkyl boronic esters. This radical-based approach enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The compound’s boron center could play a crucial role in such reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, if it’s designed to be a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

Without specific toxicity studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O4/c1-30-17-8-9-18(19(11-17)31-2)26-21(29)15-5-10-20(28)27(13-15)12-14-3-6-16(7-4-14)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSWZFZSYQKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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